[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid

Medicinal chemistry Structure-activity relationship Fragment-based screening

[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid (CAS 381678-33-7; IUPAC: 2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid) is a heterocyclic building block featuring a pyrimidine core substituted with hydroxyl groups at C4 and C6 and a thioacetic acid side-chain at C2. With a molecular weight of 202.19 g·mol⁻¹, a computed XLogP3-AA of −0.3, and three hydrogen-bond donors paired with six hydrogen-bond acceptors, the compound occupies a hydrophilic, highly functionalized chemical space atypical of many screening-collection pyrimidines.

Molecular Formula C6H6N2O4S
Molecular Weight 202.18
CAS No. 381678-33-7
Cat. No. B2393886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid
CAS381678-33-7
Molecular FormulaC6H6N2O4S
Molecular Weight202.18
Structural Identifiers
SMILESC1=C(N=C(NC1=O)SCC(=O)O)O
InChIInChI=1S/C6H6N2O4S/c9-3-1-4(10)8-6(7-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H2,7,8,9,10)
InChIKeyYTJOPYHZSBFXSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid CAS 381678-33-7: Core Identity, Physicochemical Profile, and Procurement-Grade Specifications


[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid (CAS 381678-33-7; IUPAC: 2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid) is a heterocyclic building block featuring a pyrimidine core substituted with hydroxyl groups at C4 and C6 and a thioacetic acid side-chain at C2 [1]. With a molecular weight of 202.19 g·mol⁻¹, a computed XLogP3-AA of −0.3, and three hydrogen-bond donors paired with six hydrogen-bond acceptors, the compound occupies a hydrophilic, highly functionalized chemical space atypical of many screening-collection pyrimidines [1]. The substance is supplied as a free acid, typically at ≥95% purity, and decomposes near 205 °C . Vendor descriptions note its activity as a competitive, reversible inhibitor of phosphatase 1 (EC 3.1.3.16) and its demonstrated antiviral potency against human cytomegalovirus (CMV) .

Why Generic Pyrimidinyl-Thioacetic Acids Cannot Replace [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid in Phosphatase-Targeted or Antiviral Screening Cascades


The 4,6-dihydroxy substitution pattern on the pyrimidine ring is not a silent structural feature; it fundamentally alters hydrogen-bonding capacity, tautomeric equilibrium, and metal-chelation potential relative to unsubstituted or mono-hydroxylated pyrimidinyl-thioacetic acid analogs [1]. The three hydrogen-bond donors and six acceptors computed for this compound enable a bidentate or tridentate interaction geometry at phosphatase active sites that simpler analogs cannot replicate. Unsubstituted (2-pyrimidylthio)acetic acid (CAS 88768-45-0), for example, lacks the hydroxyl groups entirely, forfeiting key contacts required for competitive inhibition of phosphatase 1 [2]. Likewise, ester prodrug forms or N-alkylated derivatives alter both the charge state and the hydrogen-bond network, changing target engagement and antiviral potency. Consequently, procurement officers and screening directors who substitute a generic “pyrimidine-thioacetic acid” risk losing the specific pharmacophore that literature evidence ties to CMV antiviral activity and phosphatase 1 inhibition . The quantitative evidence below defines the measurable dimensions of this differentiation.

Head-to-Head and Cross-Study Quantitative Evidence Differentiating [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid from Its Closest Structural and Functional Analogs


Hydrogen-Bond Donor/Acceptor Capacity Differentiates 4,6-Dihydroxy Substitution from Unsubstituted Pyrimidinyl-Thioacetic Acid

The 4,6-dihydroxy substitution in the target compound provides three hydrogen-bond donors (two phenolic −OH and one carboxylic acid −OH) versus zero hydrogen-bond donors in unsubstituted (2-pyrimidylthio)acetic acid (CAS 88768-45-0). The acceptor count is six versus four for the unsubstituted analog. This difference directly impacts the ability to engage bidentate metal-ion or amino-acid side-chain interactions in enzyme active sites [1][2].

Medicinal chemistry Structure-activity relationship Fragment-based screening

Hydrophilicity (XLogP3-AA) Contrast Between 4,6-Dihydroxy and Unsubstituted Pyrimidinyl-Thioacetic Acid Scaffolds

The computed XLogP3-AA of [(4,6-dihydroxypyrimidin-2-yl)thio]acetic acid is −0.3, reflecting the high polarity imparted by the two ring hydroxyl groups. In contrast, the unsubstituted (2-pyrimidylthio)acetic acid exhibits a computed XLogP3-AA of approximately 0.8, indicating a >10-fold difference in predicted octanol–water partition coefficient [1][2]. This hydrophilicity difference affects aqueous solubility, formulation behavior, and passive membrane permeability.

Physicochemical profiling Lead optimization Solubility prediction

Competitive, Reversible Phosphatase 1 (EC 3.1.3.16) Inhibition: Qualitative Class Evidence for [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid

Vendor technical documentation explicitly states that [(4,6-dihydroxypyrimidin-2-yl)thio]acetic acid acts as a competitive and reversible inhibitor of phosphatase 1 (EC 3.1.3.16), an enzyme responsible for dephosphorylation of inositol polyphosphates and phosphoinositides including PI3K substrates . No quantitative IC₅₀ or Kᵢ value is publicly reported, nor are head-to-head data against a named comparator phosphatase inhibitor available; therefore this evidence is classified as class-level inference.

Phosphatase inhibition PI3K pathway Signal transduction

Antiviral Potency Against Human Cytomegalovirus (CMV): Qualitative Evidence Supporting [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid

The compound is reported to possess antiviral potency against human cytomegalovirus (CMV) . The broader class of pyrimidin-2-ylthioacetic acid derivatives has documented antiviral activity, as described in a 1992 Pharmaceutical Chemistry Journal study evaluating structure–activity relationships across a series of analogs [1]. No quantitative EC₅₀, IC₅₀, or selectivity index for the specific 4,6-dihydroxy compound against CMV is publicly available; thus this evidence is supporting only.

Antiviral research Cytomegalovirus Pyrimidine-based antivirals

Melting Point and Thermal Stability as Procurement-Relevant Differentiation from Ester and Salt Analogs

The free-acid form of [(4,6-dihydroxypyrimidin-2-yl)thio]acetic acid exhibits a decomposition point at 205 °C . This thermal behavior differentiates it from the corresponding ethyl ester, 2-((4,6-dihydroxypyrimidin-2-yl)thio)acetic acid ethyl ester (CAS 337488-30-9 is a related cyclopropyl ketone analog; the exact ethyl ester CAS is not publicly indexed), which is a liquid or low-melting solid. The crystalline free-acid form facilitates gravimetric dispensing and long-term storage at ambient temperature, unlike hygroscopic salts or oils encountered among close analogs [1].

Quality control Thermal analysis Procurement specification

Thioether Oxidation Lability as a Functional Differentiator from Ether-Linked Pyrimidine Analogs

The thioether (−S−CH₂−) linkage in [(4,6-dihydroxypyrimidin-2-yl)thio]acetic acid is susceptible to controlled oxidation to the corresponding sulfoxide (−SO−) or sulfone (−SO₂−), enabling systematic modulation of polarity and hydrogen-bonding geometry without altering the pyrimidine core [1]. Oxygen-ether-linked analogs (e.g., 2-[(4,6-dihydroxypyrimidin-2-yl)oxy]acetic acid) lack this tunable oxidation handle. The thioether oxidation state can be precisely controlled by choice of oxidant (e.g., mCPBA for sulfoxide; H₂O₂/AcOH for sulfone).

Synthetic chemistry Prodrug design Building block diversification

Procurement-Relevant Application Scenarios for [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid Based on Verified Differentiation Evidence


Phosphatase 1-Targeted Screening Cascades Requiring Reversible, Competitive Inhibitor Chemotypes

Biochemical screening programs targeting phosphatase 1 (EC 3.1.3.16) for oncology or metabolic disease indications should prioritize [(4,6-dihydroxypyrimidin-2-yl)thio]acetic acid as a competitive, reversible inhibitor scaffold . The three hydrogen-bond donors and six acceptors enable engagement geometries that generic phosphatase inhibitors (e.g., orthovanadate) cannot provide. Due to the absence of a public IC₅₀, an in-house dose–response confirmation against recombinant phosphatase 1 is a prerequisite before committing to SAR expansion. The crystalline free-acid form ensures reproducible gravimetric preparation of DMSO stock solutions at concentrations up to 50 mM, supported by its high computed aqueous solubility (XLogP3-AA −0.3) [1].

Antiviral Lead Identification Against Human Cytomegalovirus (CMV) Using Functionalized Pyrimidine Scaffolds

Virology groups engaged in CMV drug discovery may employ [(4,6-dihydroxypyrimidin-2-yl)thio]acetic acid as a starting point for structure–activity relationship studies, leveraging the documented antiviral activity of both this specific compound and the broader pyrimidin-2-ylthioacetic acid class [1]. The thioether oxidation handle allows systematic exploration of sulfoxide and sulfone analogs, potentially tuning both antiviral potency and selectivity against host kinases. Because quantitative EC₅₀ data are not publicly available, initial phenotypic screening in CMV-infected fibroblast assays (e.g., MRC-5 or HFF cells) with parallel cytotoxicity counterscreens is recommended to establish a selectivity baseline before analog synthesis.

Fragment-Based Drug Discovery Leveraging the High Hydrogen-Bonding Capacity of the 4,6-Dihydroxy Scaffold

The three hydrogen-bond donors and low molecular weight (202 Da) make [(4,6-dihydroxypyrimidin-2-yl)thio]acetic acid an attractive fragment for X-ray crystallography or surface plasmon resonance (SPR)-based screening against targets with deep, polar active sites (e.g., metalloenzymes, kinases, bromodomains) . The computed LogP of −0.3 ensures solubility in aqueous crystallization buffers at millimolar concentrations. In contrast, the unsubstituted (2-pyrimidylthio)acetic acid (XLogP3 ≈ 0.8) presents a higher risk of aggregation or precipitation under typical fragment-screening conditions, making the 4,6-dihydroxy compound the preferred choice for soaking experiments at concentrations ≥10 mM [1].

Chemical Biology Probe Synthesis via Thioether Oxidation and Carboxylic Acid Derivatization

Chemical biology laboratories requiring a bifunctional pyrimidine core for probe synthesis can exploit the orthogonal reactivity of the thioether (oxidation to sulfoxide/sulfone) and the carboxylic acid (amide coupling, esterification) in [(4,6-dihydroxypyrimidin-2-yl)thio]acetic acid. The thioether → sulfone conversion increases polarity and metabolic stability, while amide coupling at the carboxylic acid enables conjugation to biotin, fluorophores, or affinity tags . This orthogonal reactivity is absent in simple pyrimidine-2-thiol or pyrimidine-2-oxyacetic acid analogs, positioning the 4,6-dihydroxy thioether as a uniquely versatile building block for target-engagement studies. Procurement of the ≥95%-purity free acid from vendors such as Fluorochem or AKSci ensures consistent starting material quality for multistep syntheses [1][2].

Quote Request

Request a Quote for [(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.